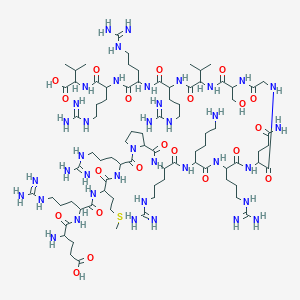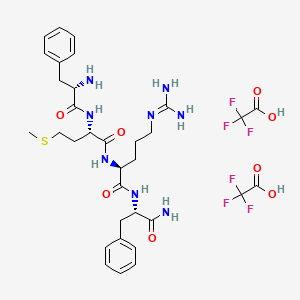
151705-84-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service number 151705-84-9 is known as LCMV gp33-41. This compound is a carboxyl-extended 11-amino-acid-long peptide derived from the lymphocytic choriomeningitis virus glycoprotein gp 33 (residues 33 to 41). It is presented to cytotoxic T lymphocytes by major histocompatibility complex class I H-2Db molecules .
準備方法
Synthetic Routes and Reaction Conditions
LCMV gp33-41 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of LCMV gp33-41 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The process involves the same solid-phase peptide synthesis technique, followed by purification and quality control measures to ensure the purity and integrity of the final product .
化学反応の分析
Types of Reactions
LCMV gp33-41 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the sulfur-containing amino acid residues.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.
Cleavage: Trifluoroacetic acid is often employed to cleave the peptide from the resin.
Oxidation and Reduction: Reagents like hydrogen peroxide and dithiothreitol can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major product formed from these reactions is the LCMV gp33-41 peptide itself. Depending on the specific reactions and conditions, modified peptides with oxidized or reduced residues may also be produced .
科学的研究の応用
LCMV gp33-41 has several scientific research applications:
Immunology: It is used to study the immune response, particularly the activation of cytotoxic T lymphocytes by major histocompatibility complex class I molecules.
Virology: Researchers use this peptide to investigate the mechanisms of viral infection and immune evasion by the lymphocytic choriomeningitis virus.
Vaccine Development: LCMV gp33-41 is explored as a potential component in vaccine formulations to elicit a targeted immune response.
作用機序
LCMV gp33-41 exerts its effects by binding to major histocompatibility complex class I H-2Db molecules, which present the peptide to cytotoxic T lymphocytes. This interaction triggers the activation and proliferation of these immune cells, leading to the targeted destruction of infected cells. The molecular targets involved include the T cell receptor on cytotoxic T lymphocytes and the major histocompatibility complex class I molecules on antigen-presenting cells .
類似化合物との比較
Similar Compounds
LCMV gp33-41 acetate: A similar peptide with an acetate modification.
LCMV gp33-41 (TFA): A trifluoroacetic acid-modified version of the peptide.
Uniqueness
LCMV gp33-41 is unique due to its specific sequence derived from the lymphocytic choriomeningitis virus glycoprotein gp 33. This sequence allows it to be recognized by major histocompatibility complex class I H-2Db molecules, making it a valuable tool for studying immune responses and viral infections .
特性
CAS番号 |
151705-84-9 |
|---|---|
分子式 |
C₄₈H₇₃N₁₁O₁₃S |
分子量 |
1044.22 |
配列 |
One Letter Code: KAVYNFATM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)



